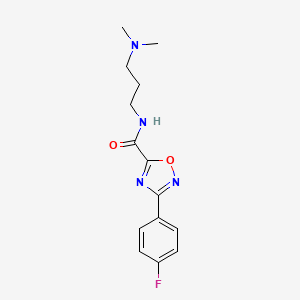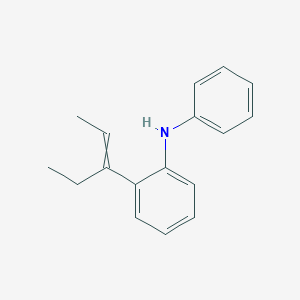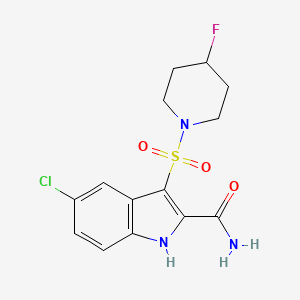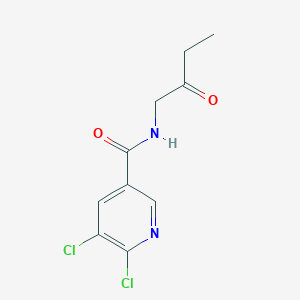
5,6-dichloro-N-(2-oxobutyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-N-(2-oxobutyl)nicotinamide is a chemical compound known for its unique structure and properties It is a derivative of nicotinamide, which is a form of vitamin B3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-(2-oxobutyl)nicotinamide typically involves the chlorination of nicotinamide derivatives. The process begins with the preparation of the nicotinamide core, followed by the introduction of chlorine atoms at the 5 and 6 positions. The oxobutyl group is then attached through a series of reactions involving acylation and condensation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and acylation processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these processes include thionyl chloride, acetic anhydride, and various catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichloro-N-(2-oxobutyl)nicotinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced nicotinamide derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various nicotinamide derivatives with altered functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications.
Applications De Recherche Scientifique
5,6-Dichloro-N-(2-oxobutyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5,6-dichloro-N-(2-oxobutyl)nicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound also influences cellular pathways related to nicotinamide metabolism, which can lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: The parent compound, which is a form of vitamin B3.
5,6-Dichloronicotinamide: A similar compound without the oxobutyl group.
N-(2-oxobutyl)nicotinamide: A derivative without the chlorine atoms.
Uniqueness
5,6-Dichloro-N-(2-oxobutyl)nicotinamide is unique due to the presence of both chlorine atoms and the oxobutyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
919354-06-6 |
|---|---|
Formule moléculaire |
C10H10Cl2N2O2 |
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
5,6-dichloro-N-(2-oxobutyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-7(15)5-14-10(16)6-3-8(11)9(12)13-4-6/h3-4H,2,5H2,1H3,(H,14,16) |
Clé InChI |
AXOJHQWZNHCRRO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CNC(=O)C1=CC(=C(N=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid](/img/structure/B12626631.png)
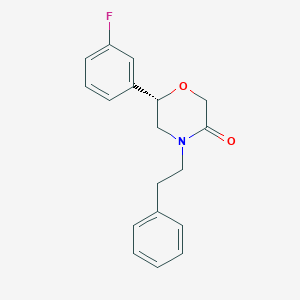

![N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12626643.png)
![1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12626650.png)
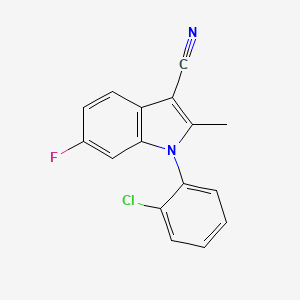
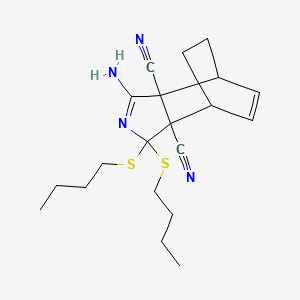
![5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B12626670.png)
![Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B12626684.png)
![5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one](/img/structure/B12626690.png)

